molecular formula C20H20ClN3O2 B2778977 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide CAS No. 899980-06-4

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide

Cat. No.: B2778977
CAS No.: 899980-06-4
M. Wt: 369.85
InChI Key: IZYUPALPHQVSTB-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide is a synthetic organic compound designed for research purposes, featuring a quinazolin-4(3H)-one core. This core structure is recognized in medicinal chemistry as a privileged scaffold due to its diverse biological activities and is found in numerous pharmacologically active molecules . Quinazoline derivatives are extensively investigated for their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Several drugs based on this scaffold, such as erlotinib and gefitinib, have been approved for cancer therapy, highlighting the significance of this chemical motif in oncology research . Beyond oncology, the quinazoline core is associated with a broad spectrum of other research areas, including antimicrobial, anti-inflammatory, antifungal, and antimalarial activities . The specific substitution pattern on this compound—incorporating a 2-methyl group, a chlorine atom, and a pentanamide chain—may be explored to modulate its properties, such as potency, selectivity, and pharmacokinetics, in a research setting. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-3-4-9-19(25)23-18-12-14(10-11-16(18)21)24-13(2)22-17-8-6-5-7-15(17)20(24)26/h5-8,10-12H,3-4,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYUPALPHQVSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide is a synthetic compound belonging to the quinazolinone derivatives class, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22ClN3OC_{22}H_{22}ClN_{3}O with a molecular weight of approximately 384.88 g/mol. The compound features a quinazolinone moiety, which is crucial for its biological activity. The presence of a chloro group and a pentanamide side chain enhances its pharmacological profile.

Anticancer Activity

Numerous studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. A study demonstrated that similar quinazolinone derivatives displayed IC50 values in the nanomolar range against several cancer types, including breast, colon, and skin cancers .

Compound Cell Line IC50 (µM)
Compound AMCF70.5
Compound BHT-290.8
Compound CM210.7

These results suggest that this compound may exhibit similar or enhanced anticancer effects due to its unique structural features.

Antimicrobial Activity

Quinazolinone derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported that a related quinazolinone derivative demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 1 to 16 µg/mL against Staphylococcus aureus and Escherichia coli.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Quinazolinones can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cell Cycle : Studies suggest that these compounds can interfere with the cell cycle, particularly at the G2/M phase, thereby halting cancer cell division .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vitro using human breast cancer (MCF7) and colon cancer (HT29) cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 0.6 µM for MCF7 cells.

Study on Antimicrobial Properties

Another study focused on the antimicrobial potential of related quinazolinones against pathogenic bacteria. The compound exhibited a broad spectrum of activity, effectively inhibiting both Gram-positive and Gram-negative bacteria at concentrations as low as 8 µg/mL.

Comparison with Similar Compounds

N-[2-(4-Chlorophenyl)ethyl]-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]pentanamide ()

  • Structural Differences: This compound replaces the 2-methyl-4-oxoquinazolinyl group with a 1-(3-nitrobenzyl)-2,4-dioxoquinazolinyl moiety. The nitro group introduces strong electron-withdrawing effects, which may alter electronic distribution and binding affinity compared to the methyl-substituted quinazolinone in the main compound.
  • Pharmacological Implications : Nitro groups can enhance reactivity but may also increase toxicity, whereas the methyl group in the main compound likely improves metabolic stability .

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide ()

  • Structural Differences: Features a dichlorinated quinazolinone and a simpler acetamide chain.
  • Activity Comparison : Dichlorination may enhance potency against specific targets (e.g., kinases) but could reduce selectivity due to increased steric bulk .

Pentanamide-Containing Analogues

N-(Quinolin-3-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide ()

  • Structural Differences: Replaces the quinazolinone-phenyl system with a quinoline-piperazine scaffold. The trifluoromethoxy group increases electronegativity and metabolic resistance.
  • Synthesis Efficiency: Yield (41%) and purification methods (normal-phase chromatography) are comparable to other pentanamide derivatives .

N-(4-(Thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide ()

  • Structural Differences : Incorporates a thiophene-phenyl group and a trifluoromethyl-piperazine. The thiophene may enhance π-π stacking interactions, while the CF₃ group improves lipophilicity.
  • Yield and Purity : 45% yield, purified via similar chromatographic methods, suggesting consistent synthetic challenges in pentanamide derivatization .

Heterocyclic Analogues with Varied Cores

Pyrimido[4,5-d][1,3]oxazin Derivatives ()

  • Structural Differences: Replace quinazolinone with a pyrimido-oxazin core. These compounds exhibit high HPLC purity (>95%), indicating robust synthetic protocols.
  • Pharmacological Relevance: The oxazin ring may confer distinct kinase inhibitory profiles compared to quinazolinones .

Tetrazole-Containing Pentanamide ()

  • Structural Differences : Uses a tetrazole group as a bioisostere for carboxylic acid. This modification enhances bioavailability and metabolic stability compared to traditional amides.
  • Spectroscopic Data : Distinct ¹H NMR shifts (e.g., δ 4.39 for benzyl protons) highlight electronic differences from the main compound’s aromatic system .

Key Comparative Data

Compound Core Structure Substituents Yield Purity (HPLC) Notable Features
Main Compound Quinazolinone 2-Me, 4-O, 2-Cl-phenyl, pentanamide N/A N/A Balanced lipophilicity, potential stability
Compound Quinazolinone 3-NO₂-benzyl, 4-Cl-Ph-ethyl, pentanamide N/A N/A High reactivity, possible toxicity
Compound Quinoline-piperazine CF₃O-phenyl, pentanamide 41% >95% Enhanced metabolic resistance
Compound (16c) Pyrimido-oxazin Methoxy-phenyl, acrylamide N/A 99.34% High purity, kinase-targeting potential

Research Findings and Implications

  • Synthetic Challenges : Pentanamide derivatives consistently show moderate yields (41–45%), necessitating optimized purification strategies (e.g., dual-phase chromatography) .
  • Substituent Effects : Chlorine and methyl groups improve stability, while nitro or trifluoromethyl groups may enhance potency at the cost of selectivity .
  • Bioisosteric Replacements : Tetrazole groups () offer pharmacokinetic advantages over traditional amides, suggesting avenues for structural optimization .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide, and how is purity ensured?

  • Synthesis Protocol :

Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with formamide under reflux (120–140°C, 6–8 hrs) .

Chlorophenyl Substitution : Coupling via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃ in dioxane, 90°C, 12 hrs) .

Pentanamide Linkage : Acylation with pentanoyl chloride in dichloromethane (DCM) with triethylamine (TEA) at 0–5°C .

  • Purity Control :

  • HPLC (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, λ = 254 nm) to confirm >95% purity.
  • ¹H/¹³C NMR for structural validation (e.g., quinazolinone carbonyl at δ ~165 ppm) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and quinazolinone carbonyl (δ ~165 ppm) .
  • HRMS : Confirm molecular ion peak (e.g., [M+H]⁺ calculated for C₂₁H₂₀ClN₃O₂: 394.1219) .
  • IR Spectroscopy : Identify amide C=O stretch (~1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. What structural analogs of this compound have been studied for comparative activity?

Analog StructureKey ModificationsBioactivityReference
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide Fluorine substitutionEnhanced metabolic stability, IC₅₀ = 1.2 µM (EGFR inhibition)
N-(2-chloro-5-(quinazolin-4(3H)-yl)phenyl)benzamide Removal of methyl groupReduced kinase selectivity
N-(4-(2-methyl-4-oxoquinazolin-3-yl)phenyl)-3-nitrobenzenesulfonamide Sulfonamide linkerModerate antibacterial activity (MIC = 16 µg/mL)

Advanced Research Questions

Q. How can reaction yields be optimized during the pentanamide coupling step?

  • Key Parameters :

  • Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-acylation) .
  • Solvent Choice : Use anhydrous DCM to prevent hydrolysis of pentanoyl chloride.
  • Stoichiometry : 1.2 equiv pentanoyl chloride to ensure complete conversion .
    • Troubleshooting :
  • Low yields (<50%): Check for moisture in TEA or solvent. Repurify reagents via distillation.
  • Impurities: Use flash chromatography (SiO₂, 5% MeOH/DCM) for isolation .

Q. What computational strategies are effective for predicting biological targets of this compound?

  • Molecular Docking :

  • PDB Targets : 5C5S (Human myosin-9b RhoGAP), 6XXN (STING complex), 3K46 (E. coli β-glucuronidase) .
  • Software : AutoDock Vina or MOE with force field optimization (AMBER99SB-ILDN).
    • Results :
  • 5C5S Binding : ΔG = -9.2 kcal/mol; hydrogen bonds with Arg789 and hydrophobic interactions with Phe792 .
  • 3K46 Inhibition : Competitive binding near active site (Ki = 2.4 µM) .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Case Study : Fluorine vs. Chlorine Substituents

PositionSubstituentEGFR Inhibition (IC₅₀)Solubility (logS)
2-ClChlorine0.8 µM-3.2
2-FFluorine1.2 µM-2.9
  • Key Insight : Chlorine enhances target affinity but reduces solubility; fluorine improves pharmacokinetics .

Q. How should contradictory data on cytotoxicity be resolved?

  • Example Conflict : Reported IC₅₀ values vary (0.8–5.0 µM) across cell lines (HeLa vs. MCF-7).
  • Resolution Strategy :

Assay Standardization : Use identical ATP-based viability kits (e.g., CellTiter-Glo®).

Control Compounds : Include erlotinib (EGFR inhibitor) as a positive control.

Metabolic Profiling : Test CYP3A4/2D6 inhibition to rule out off-target effects .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to map temperature/solvent effects on yield .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Biological Assays : Pair in vitro results with in silico ADMET predictions (e.g., SwissADME) .

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